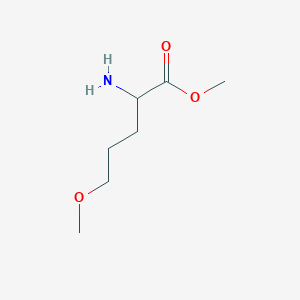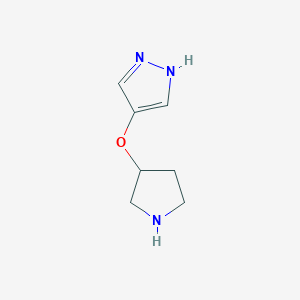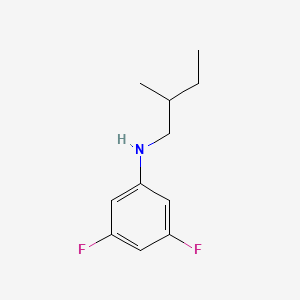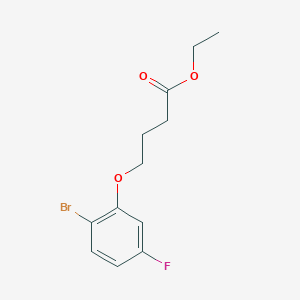
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine is a complex organic compound that features a unique combination of a pyran ring and a thietan ring The compound’s structure includes a 3,6-dihydro-2H-pyran moiety linked to a thietan-3-amine group via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the 3,6-dihydro-2H-pyran-4-yl intermediate. This intermediate can be synthesized through the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.
類似化合物との比較
Similar Compounds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: This compound shares the 3,6-dihydro-2H-pyran moiety and is used in organic synthesis.
2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl boronic acid pinacol ester: Another similar compound with applications in organic synthesis.
Uniqueness
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine is unique due to the presence of both the pyran and thietan rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H17NOS |
|---|---|
分子量 |
199.32 g/mol |
IUPAC名 |
N-[2-(3,6-dihydro-2H-pyran-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H17NOS/c1(4-11-10-7-13-8-10)9-2-5-12-6-3-9/h2,10-11H,1,3-8H2 |
InChIキー |
PTYKOSBVIQPOFE-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1CCNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)



![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)


![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13336172.png)
![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)



![Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13336206.png)
